molecular formula C28H47NO2Sn B15342269 Methyl (1R,2S,3S,5S)-8-methyl-3-[4-(tributylstannyl)phenyl]-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 136794-88-2

Methyl (1R,2S,3S,5S)-8-methyl-3-[4-(tributylstannyl)phenyl]-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B15342269
CAS No.: 136794-88-2
M. Wt: 548.4 g/mol
InChI Key: RFKIOWVNAZNSTN-AURCBSNNSA-N
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Description

Methyl (1R,2S,3S,5S)-8-methyl-3-[4-(tributylstannyl)phenyl]-8-azabicyclo[3.2.1]octane-2-carboxylate is a structurally complex organotin-containing derivative of the tropane alkaloid family. Its core bicyclo[3.2.1]octane scaffold is characteristic of tropane-based compounds, which are known for their pharmacological relevance, particularly in central nervous system (CNS) modulation . The compound features:

  • Stereochemistry: The (1R,2S,3S,5S) configuration ensures specific spatial orientation critical for receptor interactions.
  • Applications: Primarily used in research as a precursor for Stille cross-coupling reactions in medicinal chemistry and as a tool compound for studying tropane-based receptor ligands .

Properties

CAS No.

136794-88-2

Molecular Formula

C28H47NO2Sn

Molecular Weight

548.4 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-8-methyl-3-(4-tributylstannylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C16H20NO2.3C4H9.Sn/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11;3*1-3-4-2;/h4-7,12-15H,8-10H2,1-2H3;3*1,3-4H2,2H3;/t12-,13+,14+,15-;;;;/m0..../s1

InChI Key

RFKIOWVNAZNSTN-AURCBSNNSA-N

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 3 Molecular Weight (g/mol) pKa Key Features
Target Compound (Tributylstannyl derivative) 4-(Tributylstannyl)phenyl 547.41* ~8.7† Organotin group enables cross-coupling; high lipophilicity
Troparil Phenyl 289.38 8.7 Cocaine analogue; dopamine reuptake inhibitor; longer duration than cocaine
(−)-Cocaine Hydrochloride Benzoyloxy 303.35 8.7 Natural alkaloid; local anesthetic; short half-life (~1 hour)
4-Iodophenyl Derivative (CAS 136794-87-1) 4-Iodophenyl 371.21 N/A Radiolabeling potential; iodine enhances halogen bonding
4-Chlorophenyl Derivative (CAS 130342-80-2) 4-Chlorophenyl 293.79 N/A Chlorine improves metabolic stability; intermediate potency

*Calculated based on formula C27H43NO2Sn. †Estimated from structurally related tropanes .

Key Observations:

  • Substituent Effects: The tributylstannyl group distinguishes the target compound by enabling organometallic reactivity, unlike the phenyl (Troparil) or halogenated (Cl, I) groups in analogues. This group increases molecular weight by ~40–50% compared to non-tin derivatives .
  • Stereochemical Consistency: All analogues retain the (1R,2S,3S,5S) configuration, critical for binding to monoamine transporters (e.g., dopamine, serotonin) .

Pharmacological and Metabolic Comparison

Table 2: Pharmacokinetic and Metabolic Profiles

Compound Name Bioavailability (%) Metabolism Pathway Primary Metabolites Toxicity Concerns
Target Compound N/A Hepatic CYP3A4-mediated demethylation Demethylated tin-free products Organotin toxicity (neurotoxicity)
Troparil >60 (insufflated) Demethylation, hydroxylation N-Demethyltroparil, hydroxylated derivatives Higher potency than cocaine
(−)-Cocaine Hydrochloride 25–43 (nasal) Ester hydrolysis, N-demethylation Benzoylecgonine, ecgonine methyl ester Cardiotoxicity, addiction
4-Iodophenyl Derivative N/A Dehalogenation, glucuronidation Iodine-free tropane derivatives Potential thyroid disruption

Key Findings:

  • Metabolism: The target compound’s tributylstannyl group may slow hepatic metabolism due to steric hindrance, increasing its half-life compared to non-tin analogues like cocaine .
  • Toxicity: Organotin derivatives pose unique risks, including neurotoxicity, whereas halogenated analogues (e.g., 4-iodophenyl) may interfere with thyroid function .

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